molecular formula C8H5NO3 B1288501 Benzooxazole-2-carboxylic acid CAS No. 21598-08-3

Benzooxazole-2-carboxylic acid

Cat. No. B1288501
CAS RN: 21598-08-3
M. Wt: 163.13 g/mol
InChI Key: VKPJOERCBNIOLN-UHFFFAOYSA-N
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Description

Benzooxazole-2-carboxylic acid is a chemical compound with the molecular formula C8H5NO3 . It has a molecular weight of 163.13 g/mol . The IUPAC name for this compound is 1,3-benzoxazole-2-carboxylic acid .


Synthesis Analysis

The synthesis of Benzoxazole-2-carboxylic acid derivatives has been studied . In one study, Mitsunobu reagent, DEAD (diethyl azodicarboxylate) and PPh3, and ethyl-oxalamide derivatives of 2-aminophenol were reacted under mild reaction conditions . As a result of the cyclization reaction, benzoxazole derivatives bearing an ester group in the C-2 position were obtained in a one-pot protocol . It was observed that the electron-donating groups at the C-5 position and the electron-withdrawing groups at the C-6 position of the benzene ring increased the yield of the cyclic product .


Chemical Reactions Analysis

The cyclization reaction performed in the synthesis of Benzoxazole-2-carboxylic acid preferred the 5-endo-trig reaction instead of the 6-exo-trig . This experimental result was examined in detail with density functional theory (DFT) calculations . A computational exploration elucidated the detailed mechanism for Huisgen zwitterion’s reaction with ethyl-oxalamide derivatives of 2-aminophenol .

Safety and Hazards

Benzooxazole-2-carboxylic acid should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

Benzoxazole-2-carboxylic acid, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

Benzoxazole derivatives have been shown to modulate molecular targets implicated in cancer pathogenesis, including poly (adp-ribose) polymerase, mitogen-activated protein kinase kinase (mek), and cytochrome p450 enzyme .

Biochemical Pathways

Benzoxazole derivatives, including benzoxazole-2-carboxylic acid, have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . They have shown potent anticancer activity, suggesting their involvement in pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting they have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Action Environment

The synthesis of benzoxazole derivatives has been achieved via different methodologies including solution-phase, solid-phase, and green synthesis , suggesting that the synthesis environment can influence the properties of the resulting compound.

properties

IUPAC Name

1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPJOERCBNIOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608772
Record name 1,3-Benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzooxazole-2-carboxylic acid

CAS RN

21598-08-3
Record name 1,3-Benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Furopyridine (8, 0.71 g, 5.96 mmol) is treated with n-butyl lithium (2.5M in hexane, 2.86 ml, 7.15 mmol) in anhydrous THF (30 ml) at −78° C. After 30 minutes, dry carbon dioxide is passed through the reaction mixture and the temperature is allowed to rise gradually to room temperature in 3 hours. The mixture is concentrated to dryness. The residue is dissolved in water (˜10 ml) and extracted with ethyl acetate. The aqueous layer is acidified to pH˜3 with 1N HCl and kept in the refrigerator over night. The resulting precipitates are filtered and dried to give azabenzofuran carboxylic acid as a white powder (9)
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 0.64 g of n-propyl-5-(3-(quinolin-2-ylmethyloxy)benzyloxy)benzoxazole-2-carboxylate and 0.45 g of sodium bicarbonate in 20 ml of ethanol in 20 ml of water is refluxed for 1.5 hours, then stirred at room temperature overnight. The mixture is neutralized and the resulting solid is filtered off, washed with water and dried in vacuo to give 5-(3-quinolin-2-ylmethyloxy)-benzyloxy)benzoxazole-2-carboxylic acid.
Name
n-propyl-5-(3-(quinolin-2-ylmethyloxy)benzyloxy)benzoxazole-2-carboxylate
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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